![molecular formula C19H12BrCl2N3 B8455268 6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8455268.png)
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a quinoline core substituted with bromine and chlorine atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This intermediate is then subjected to further reactions to introduce the benzyl group and quinoline core.
The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline can undergo various chemical reactions, including:
Substitution: The presence of halogen atoms in the quinoline core allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s photophysical properties are explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: This compound shares the pyrazole and benzyl groups but differs in the quinoline core and halogen substitutions.
4-((6-Bromo-2-chloroquinolin-3-yl)methylene)-2-phenyl-1-(2,3,4-trisubstituted phenyl)-1H-imidazol-5(4H)-one: Similar quinoline core with different substituents and additional imidazole ring.
Uniqueness
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline is unique due to its specific combination of pyrazole, benzyl, and quinoline moieties, along with the bromine and chlorine substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H12BrCl2N3 |
|---|---|
Poids moléculaire |
433.1 g/mol |
Nom IUPAC |
6-bromo-2,4-dichloro-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline |
InChI |
InChI=1S/C19H12BrCl2N3/c20-13-4-7-17-15(11-13)18(21)16(19(22)24-17)10-12-2-5-14(6-3-12)25-9-1-8-23-25/h1-9,11H,10H2 |
Clé InChI |
MFRJIFROQOBJPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=CC=C(C=C2)CC3=C(C4=C(C=CC(=C4)Br)N=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


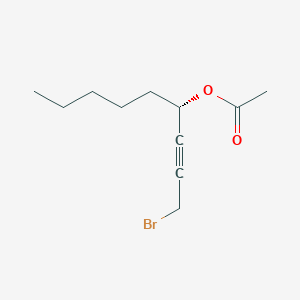
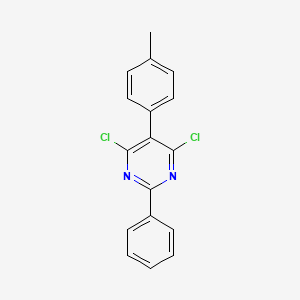
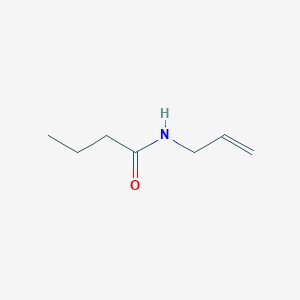
![1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene](/img/structure/B8455215.png)
![tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8455223.png)


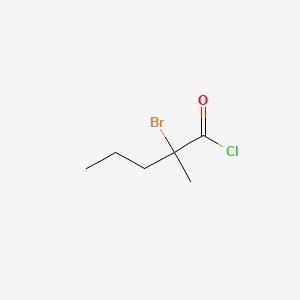
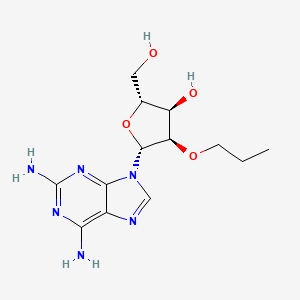
![8-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8455256.png)
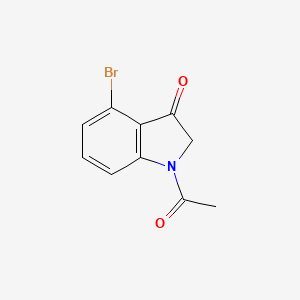
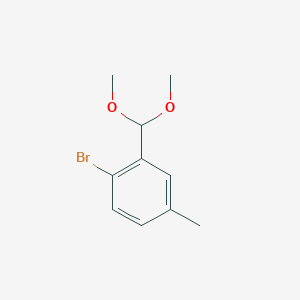
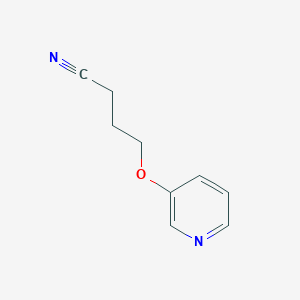
![Methanone, [(3S)-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)-1-piperidinyl]phenyl-](/img/structure/B8455281.png)
